4-(4-Ethoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one
Description
4-(4-Ethoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a heterocyclic compound featuring a pyrrolone core substituted with a 1,3,4-thiadiazole ring, an ethoxybenzoyl group, and an ethylphenyl moiety. Its structural complexity arises from the integration of multiple aromatic and heteroaromatic systems, which may confer unique physicochemical and biological properties.
Properties
CAS No. |
618073-32-8 |
|---|---|
Molecular Formula |
C26H27N3O4S |
Molecular Weight |
477.6 g/mol |
IUPAC Name |
(4E)-4-[(4-ethoxyphenyl)-hydroxymethylidene]-5-(4-ethylphenyl)-1-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H27N3O4S/c1-5-16-7-9-17(10-8-16)21-20(22(30)18-11-13-19(14-12-18)33-6-2)23(31)25(32)29(21)26-28-27-24(34-26)15(3)4/h7-15,21,30H,5-6H2,1-4H3/b22-20+ |
InChI Key |
RGCAGKLQAJTRPT-LSDHQDQOSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OCC)\O)/C(=O)C(=O)N2C4=NN=C(S4)C(C)C |
Canonical SMILES |
CCC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OCC)O)C(=O)C(=O)N2C4=NN=C(S4)C(C)C |
Origin of Product |
United States |
Biological Activity
The compound 4-(4-Ethoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article reviews its biological activity based on recent research findings, including case studies, molecular modeling, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 477.58 g/mol. The structure features a pyrrole ring substituted with various functional groups, including an ethoxybenzoyl moiety and a thiadiazole ring, which are known to contribute to biological activity.
Biological Activity Overview
Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit diverse biological activities, including:
- Antimicrobial Activity: Thiadiazole derivatives have been shown to possess significant antibacterial and antifungal properties. For instance, compounds with this scaffold demonstrated inhibition against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentration (MIC) values ranging from 0.78 to 3.125 μg/mL .
- Anticancer Potential: The compound's structural components suggest potential anticancer activity. Thiadiazole derivatives have been implicated in modulating cell cycle progression and apoptosis in various cancer cell lines .
The biological mechanisms underlying the activity of this compound are multifaceted:
- Cell Cycle Regulation: The compound may influence key cell cycle proteins such as cyclins and cyclin-dependent kinases (CDKs), promoting or inhibiting cellular proliferation depending on the context .
- Enzyme Inhibition: Compounds with similar structures have been reported to inhibit enzymes critical for bacterial survival and proliferation, such as DNA gyrase and topoisomerase IV .
Case Studies
Several studies have investigated the biological activity of compounds related to This compound :
- Antimicrobial Efficacy Study:
- Anticancer Activity Assessment:
Structure-Activity Relationship (SAR)
The presence of specific substituents on the thiadiazole ring significantly affects the biological activity of these compounds. For example:
- Ethoxy and Ethyl Substituents: These groups enhance lipophilicity, potentially improving cellular uptake and bioavailability.
- Hydroxyl Group: The hydroxy substitution at position 3 is critical for enhancing antioxidant properties and may contribute to overall bioactivity by scavenging free radicals .
Scientific Research Applications
Pharmacological Activities of 1,3,4-Thiadiazole Derivatives
1,3,4-Thiadiazole derivatives are known for their diverse pharmacological activities, including:
- Antibacterial, Antifungal, and Antiparasitic Activities : These compounds have shown efficacy against various pathogens, making them candidates for antimicrobial drug development .
- Anticonvulsant and Antidepressant Activities : Some derivatives exhibit potential in treating neurological disorders .
- Anti-inflammatory and Antioxidant Activities : These properties suggest potential applications in managing inflammatory conditions and oxidative stress-related diseases .
Pyrrol-2(5H)-one Moiety
The pyrrol-2(5H)-one part of the compound is less commonly associated with specific pharmacological activities compared to the thiadiazole component. However, pyrrolones are generally involved in various biological processes and could contribute to the compound's overall bioactivity.
Ethoxybenzoyl and Ethylphenyl Groups
These groups may influence the compound's solubility, lipophilicity, and interaction with biological targets. The ethoxy group, in particular, can enhance the compound's solubility in organic solvents, potentially affecting its bioavailability.
Case Studies and Research Findings
While specific case studies on 4-(4-Ethoxybenzoyl)-5-(4-ethylphenyl)-3-hydroxy-1-(5-isopropyl-1,3,4-thiadiazol-2-yl)-1H-pyrrol-2(5H)-one are not available, related compounds have been studied extensively:
- Anticancer Activity : Some 1,3,4-thiadiazole derivatives have shown promise as anticancer agents, with studies demonstrating their ability to inhibit cancer cell growth .
- Antimicrobial Activity : Thiadiazole derivatives have been evaluated for their antibacterial and antifungal properties, often showing significant activity against various pathogens .
Data Tables
Given the lack of specific data on the compound , the following table summarizes general pharmacological activities associated with 1,3,4-thiadiazole derivatives:
| Pharmacological Activity | Examples of Derivatives | Potential Applications |
|---|---|---|
| Antibacterial | 2,5-Disubstituted derivatives | Antimicrobial drugs |
| Antifungal | 2-Amino-1,3,4-thiadiazoles | Antifungal treatments |
| Anticonvulsant | 5-Aryl-1,3,4-thiadiazoles | Neurological disorders |
| Anti-inflammatory | 2-Amino-disubstituted derivatives | Inflammatory diseases |
| Antioxidant | Various thiadiazole derivatives | Oxidative stress management |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s structural analogs differ primarily in substituent groups, which significantly influence solubility, stability, and biological activity. Key comparisons include:
Key Observations :
- Aryl Substituents : Ethylphenyl (C₆H₅-C₂H₅) vs. chlorophenyl (C₆H₅-Cl) alters electronic effects. Chlorine’s electron-withdrawing nature may enhance stability but reduce bioavailability compared to ethyl’s electron-donating effect .
- Heterocyclic Moieties : The isopropyl-thiadiazole group in the target compound likely increases steric bulk compared to methyl-thiadiazole analogs, possibly affecting binding affinity to biological targets .
Crystallographic and Conformational Comparisons
- Planarity and Packing : Isostructural analogs (e.g., chloro vs. bromo derivatives) exhibit triclinic (P̄1) symmetry with two independent molecules in the asymmetric unit. Fluorophenyl groups in such compounds often adopt perpendicular orientations relative to the core, influencing intermolecular interactions .
- Hydrogen Bonding : The 3-hydroxy group on the pyrrolone ring may form intramolecular hydrogen bonds with the carbonyl oxygen, stabilizing the planar conformation. This feature is conserved across pyrrolone-thiadiazole hybrids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
